2-(4-Chloro-3,5-dimethylphenyl)-2-butanol
Description
Significance of Tertiary Alcohols in Complex Molecule Synthesis
Tertiary alcohols are pivotal structural motifs in the synthesis of complex organic molecules, particularly within medicinal chemistry. The hydroxyl (-OH) group can significantly impact a molecule's properties, often decreasing lipophilicity and increasing solubility. acs.org However, primary and secondary alcohols can be metabolically vulnerable to oxidation. acs.org Tertiary alcohols, by contrast, offer enhanced metabolic stability because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, preventing direct oxidation. acs.org
Furthermore, the gem-dialkyl groups characteristic of tertiary alcohols can sterically shield the hydroxyl group, potentially reducing the rate of other metabolic processes like glucuronidation. acs.org This combination of improved metabolic profile while retaining the beneficial physicochemical properties of the hydroxyl group makes tertiary alcohols a valuable feature in drug design and the synthesis of bioactive natural products. acs.orgnih.gov The construction of these sterically congested motifs, especially those containing quaternary carbon centers, remains a significant challenge in synthetic chemistry, driving the development of novel synthetic methodologies. nih.gov
Role of Halogenation and Alkyl Substitution in Aromatic Systems in Chemical Research
The functionalization of aromatic rings through halogenation and alkylation is a cornerstone of organic synthesis, allowing for the precise tuning of a molecule's electronic and steric properties. numberanalytics.comnumberanalytics.com These reactions are typically achieved through electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orgwikipedia.org
Halogenation involves the introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring, usually requiring a Lewis acid catalyst like FeCl₃ or AlCl₃ to activate the halogen and make it sufficiently electrophilic to react with the stable aromatic system. libretexts.orgwikipedia.org Halogens are deactivating groups, meaning they make the ring less reactive towards further electrophilic substitution, yet they are ortho-, para-directors, guiding incoming electrophiles to the positions adjacent and opposite to them. libretexts.org Halogenated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com
Alkylation , most famously the Friedel-Crafts reaction, introduces an alkyl group to the ring using an alkyl halide and a Lewis acid catalyst. numberanalytics.comuomustansiriyah.edu.iq Alkyl groups are activating, electron-donating groups that increase the ring's reactivity and are also ortho-, para-directors. wikipedia.orglibretexts.org The interplay of these substituents dictates the reactivity and regioselectivity of subsequent reactions, providing chemists with powerful tools to construct complex, multi-substituted aromatic structures. numberanalytics.comyoutube.com
Overview of Current Challenges and Opportunities in Stereoselective Synthesis of Hindered Alcohols
The synthesis of sterically hindered alcohols, particularly those with defined stereochemistry at tertiary or quaternary centers, presents a formidable challenge in organic chemistry. nih.govacs.org The steric bulk around the reactive center can impede the approach of reagents, often requiring harsh reaction conditions or leading to low yields and undesired side reactions, such as elimination. sciencemadness.org
A primary challenge is achieving high stereoselectivity—the controlled formation of a single stereoisomer out of many possibilities. youtube.com This is crucial in fields like pharmacology, where different stereoisomers can have vastly different biological activities. Current opportunities and strategies to overcome these hurdles include:
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the reaction towards a specific enantiomer or diastereomer. ethz.ch
Novel Catalytic Systems: Developing new catalysts that can operate efficiently under mild conditions and tolerate sterically demanding substrates.
Organocatalysis: Using small organic molecules as catalysts, which can offer unique reactivity and selectivity profiles.
Advanced Reaction Methodologies: Exploring innovative pathways, such as radical-based strategies or sigmatropic rearrangements, to construct congested centers that are difficult to access via traditional two-electron pathways. nih.gov
Successfully navigating these challenges is key to the efficient synthesis of many complex natural products and pharmaceutical agents where sterically hindered alcohols are integral structural components. nih.govacs.org
Contextualization of 2-(4-Chloro-3,5-dimethylphenyl)-2-butanol within Contemporary Organic Synthesis and Theoretical Chemistry
The compound this compound, while not extensively documented in dedicated research literature, serves as an excellent model for understanding the interplay of the chemical principles discussed above.
Plausible Synthesis: The most direct and logical synthetic route to this tertiary alcohol would be a Grignard reaction. This would involve the reaction of a Grignard reagent, specifically 4-chloro-3,5-dimethylphenylmagnesium bromide, with 2-butanone. The Grignard reagent would be prepared from the corresponding aryl bromide, 1-bromo-4-chloro-3,5-dimethylbenzene. An alternative, but equally viable, Grignard approach would involve reacting ethylmagnesium bromide with 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one. The precursor, 4-chloro-3,5-dimethylphenol, is synthesized via chlorination of 3,5-dimethylphenol. google.com
Predicted Properties and Reactivity: The structure of this compound suggests specific chemical characteristics. The tertiary alcohol group would be resistant to oxidation but susceptible to acid-catalyzed elimination (dehydration) to form isomeric alkenes. The aromatic ring is heavily substituted. The two methyl groups are activating (ortho-, para-directing), while the chlorine atom is deactivating (ortho-, para-directing). The positions ortho to the chloro group are already occupied by methyl groups. The position para to the chloro group is substituted with the 2-butanol (B46777) group. Therefore, further electrophilic aromatic substitution on the ring would be significantly hindered and likely require forcing conditions.
Theoretical and Research Context: This molecule is a prime candidate for theoretical and mechanistic studies. It represents a sterically hindered tertiary alcohol where the electronic properties of the aromatic ring are modulated by both electron-donating alkyl groups and an electron-withdrawing halogen. It could serve as a substrate in studies developing new catalytic methods for C-C bond formation or functionalization of hindered alcohols. In a medicinal chemistry context, it could act as a fragment or building block for larger molecules, where the substituted phenyl ring provides a scaffold for further elaboration and the tertiary alcohol imparts metabolic stability.
Data Tables
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value |
| Molecular Formula | C₁₂H₁₇ClO |
| Molecular Weight | 212.71 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | >200 °C (estimation based on similar structures) |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone |
| Density | ~1.05 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO/c1-5-12(4,14)10-6-8(2)11(13)9(3)7-10/h6-7,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUPOVYRMLXOJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C(=C1)C)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Chloro 3,5 Dimethylphenyl 2 Butanol
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.comyoutube.com For 2-(4-chloro-3,5-dimethylphenyl)-2-butanol, the most logical point for disconnection is at the central quaternary carbon, as this corresponds to well-established carbon-carbon bond-forming reactions involving a carbonyl group.
Two primary disconnections are considered:
Disconnection A (C-C bond between the quaternary carbon and the ethyl group): This approach disconnects the ethyl group, suggesting a nucleophilic ethyl synthon and an electrophilic carbonyl synthon. This is the most common and direct strategy.
Disconnection B (C-C bond between the quaternary carbon and the aromatic ring): This less common approach involves disconnecting the entire substituted phenyl group, which would require a nucleophilic 4-chloro-3,5-dimethylphenyl synthon and an appropriate ketone.
| Disconnection Strategy | Synthons | Possible Reagents |
|---|---|---|
| A: Ethyl Group Disconnection | Ethyl anion (nucleophile) + Acyl cation (electrophile) | Ethylmagnesium bromide (Grignard) or Ethyllithium + 4-Chloro-3,5-dimethylacetophenone |
| B: Aryl Group Disconnection | 4-Chloro-3,5-dimethylphenyl anion (nucleophile) | (4-Chloro-3,5-dimethylphenyl)magnesium bromide + Butan-2-one |
Strategy A is generally preferred due to the high reactivity and commercial availability of simple alkyl Grignard reagents and the relative ease of synthesizing the required acetophenone precursor.
Based on the most logical retrosynthetic disconnection (Strategy A), the primary building blocks are:
4-Chloro-3,5-dimethylacetophenone: This ketone serves as the electrophilic carbonyl component. Its synthesis can be achieved through Friedel-Crafts acylation of 4-chloro-3,5-dimethylbenzene (4-chloro-m-xylene) with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Ethyl Organometallic Reagents: An ethyl nucleophile is required to add to the ketone. The most common choices are ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi). These are typically prepared from ethyl bromide and magnesium or lithium metal, respectively, and are available commercially as solutions.
A related patent describes the synthesis of 4-chloro-2,6-dimethylbenzaldehyde from 4-chloro-2,6-dimethylbromobenzene via lithiation followed by reaction with N,N-dimethylformamide (DMF), showcasing a viable route for preparing substituted aromatic carbonyl compounds. google.com
| Precursor | Role | Structure |
| 4-Chloro-3,5-dimethylacetophenone | Electrophile | |
| Ethylmagnesium Bromide | Nucleophile | EtMgBr |
| Ethyllithium | Nucleophile | EtLi |
| 4-Chloro-3,5-dimethylbenzene | Starting material for ketone |
Classical and Modern Approaches to Tertiary Alcohol Formation
The formation of tertiary alcohols is most frequently accomplished by the addition of organometallic nucleophiles to ketones or esters.
The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds and synthesizing alcohols. pressbooks.puborganic-chemistry.org The synthesis of this compound can be efficiently achieved by the nucleophilic addition of an ethyl Grignard reagent, such as ethylmagnesium bromide, to the carbonyl carbon of 4-chloro-3,5-dimethylacetophenone.
The reaction proceeds in two steps:
Nucleophilic Addition: The ethyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral magnesium alkoxide intermediate. The reaction must be carried out under anhydrous conditions in an aprotic solvent like diethyl ether or tetrahydrofuran (THF). chemspider.com
Acidic Workup: The reaction mixture is treated with a dilute acid (e.g., aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product. pressbooks.pub
| Parameter | Condition |
| Electrophile | 4-Chloro-3,5-dimethylacetophenone |
| Nucleophile | Ethylmagnesium bromide (EtMgBr) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Temperature | 0 °C to reflux |
| Workup | Aqueous NH₄Cl or dilute HCl |
| Product | This compound |
While Grignard reagents are highly effective with ketones, they can also react with esters to form tertiary alcohols. In that case, two equivalents of the Grignard reagent add to the ester, resulting in a tertiary alcohol with two identical alkyl groups originating from the nucleophile. pressbooks.pub
Organolithium reagents, such as ethyllithium, serve as a powerful alternative to Grignard reagents for the synthesis of tertiary alcohols. They are generally more reactive and can be advantageous in cases where the Grignard reaction is sluggish. The mechanism is analogous to the Grignard reaction, involving nucleophilic attack on the carbonyl carbon followed by an acidic workup. However, the higher basicity of organolithium reagents can sometimes lead to competing side reactions, such as enolization of the ketone.
The Aldol (B89426) reaction is a cornerstone of C-C bond formation, typically involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl product. wikipedia.orgsigmaaldrich.com While a direct Aldol reaction cannot produce this compound, it can be a key step in a multi-step synthesis to construct the necessary carbon framework.
A hypothetical, albeit indirect, pathway could involve:
A crossed Aldol condensation between 4-chloro-3,5-dimethylacetophenone (acting as the enolate precursor) and a simple aldehyde like acetaldehyde under basic or acidic conditions. magritek.com
This would form a β-hydroxy ketone, which could then be dehydrated to an α,β-unsaturated ketone.
Subsequent conjugate addition of a methyl Grignard reagent (to add the final methyl group) followed by reduction of the ketone would yield a secondary alcohol, which would then require oxidation and another Grignard addition to form the target tertiary alcohol.
This multi-step approach is significantly less efficient than the direct Grignard addition described in section 2.2.1 but illustrates how fundamental reactions like the Aldol condensation can be integrated into more complex synthetic plans. thieme-connect.deyoutube.com
The carbonyl-ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile) to form a homoallylic alcohol. wikipedia.org This reaction is atom-economical and can be promoted by heat or Lewis acids to overcome its typically high activation barrier. acs.orgresearchgate.net
Similar to the Aldol reaction, the carbonyl-ene reaction does not provide a direct route to this compound. However, it could be used to synthesize a structural isomer or a precursor. For instance, a Lewis acid-catalyzed reaction between 4-chloro-3,5-dimethylacetophenone and propene could theoretically form an unsaturated alcohol intermediate. This intermediate would then require further chemical transformations, such as hydrogenation of the double bond, to arrive at the target structure. The regioselectivity and steric hindrance associated with the substituted acetophenone would be significant challenges in such a strategy. wikipedia.org
Stereoselective Synthesis of Chiral this compound
The creation of the single stereocenter in this compound can be achieved through several strategic approaches, including direct asymmetric catalysis, biocatalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often the most direct and atom-economical approach to chiral molecules.
The most direct route to chiral this compound is the enantioselective addition of an ethyl nucleophile to the prochiral ketone, 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one. Organozinc reagents, particularly diethylzinc (Et₂Zn), are frequently used for this purpose in the presence of a chiral catalyst.
The reaction is typically mediated by a chiral ligand that coordinates to the zinc atom, creating a chiral environment that directs the ethyl group to one face of the ketone. Chiral ligands derived from natural sources, such as tartaric acid, have been shown to be effective. researchgate.net The success of this method depends on the catalyst's ability to effectively differentiate between the two prochiral faces of the ketone, a task complicated by the steric bulk of the 3,5-dimethylphenyl group. researchgate.netnih.gov High enantioselectivity often requires careful optimization of the catalyst, solvent, and reaction temperature.
Table 1: Representative Catalytic Systems for Asymmetric Ethylation of Aryl Ketones
| Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Tartaric Acid Derivative / Ti(OⁱPr)₄ | Acetophenone | Moderate to Good | researchgate.net |
| Chiral Dihydroxy Bis(sulfonamide) / Ti(OⁱPr)₄ | Various Aryl Ketones | Good to Excellent | organic-chemistry.org |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.gov While the biocatalytic reduction of prochiral ketones to secondary alcohols is a well-established and powerful tool, the direct asymmetric C-C bond formation to produce tertiary alcohols is more challenging. researchgate.netresearchgate.net
For a molecule like this compound, a hypothetical biocatalytic route could involve an enzyme cascade. princeton.edu Such a multi-step, one-pot process might combine the action of different enzymes to build the final product from simpler precursors. nih.govnih.gov For example, a cascade could potentially involve a carbon-carbon lyase or a similar enzyme for the key ethyl group addition, followed by other enzymatic modifications. However, the development of enzymes that can efficiently catalyze the addition of an ethyl group to a sterically hindered ketone remains an area of active research. researchgate.net The primary application of biocatalysis for this specific target is more established in the kinetic resolution of a pre-formed racemic mixture.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, having served its purpose. This is a robust and reliable, albeit less atom-economical, strategy. nih.govorganic-chemistry.org
For the synthesis of this compound, a chiral sulfoxide (B87167) can serve as an effective auxiliary. nih.govnih.gov In this approach, a chiral sulfinyl group is attached to the precursor ketone. The sulfoxide directs the stereoselective addition of an ethyl organometallic reagent (like an ethyl Grignard reagent) to the carbonyl group. The steric and electronic properties of the sulfoxide group block one face of the ketone, forcing the incoming nucleophile to attack from the opposite, less hindered face. This generates the tertiary alcohol as a single diastereomer. Subsequently, the sulfoxide auxiliary can be removed under reductive conditions to yield the enantiomerically pure tertiary alcohol. nih.govnih.gov
Common Chiral Auxiliaries in Asymmetric Synthesis:
Oxazolidinones (Evans Auxiliaries): Widely used for stereoselective aldol and alkylation reactions. wikipedia.orgblogspot.com
Pseudoephedrine: Forms chiral amides that can be selectively alkylated. wikiwand.com
Camphorsultam: A versatile auxiliary used in a variety of asymmetric transformations. wikipedia.org
tert-Butanesulfinamide (Ellman's Auxiliary): Primarily used for the asymmetric synthesis of chiral amines. wikipedia.org
Diastereoselective synthesis involves controlling the formation of a new stereocenter in a molecule that already contains at least one other stereocenter. While the final target molecule, this compound, is chiral but not diastereomeric (as it has only one stereocenter), diastereoselective control is a key principle in multi-step syntheses that use chiral auxiliaries. scispace.com
The chiral sulfoxide-mediated synthesis described previously (Section 2.3.1.3) is a prime example of this strategy. nih.govnih.gov The starting material is the achiral 1-(4-chloro-3,5-dimethylphenyl)ethan-1-one, which is modified with a chiral auxiliary to create a chiral substrate. The addition of the ethyl group then creates a second stereocenter, resulting in diastereomeric intermediates. The high level of stereocontrol arises because the pre-existing stereocenter of the auxiliary directs the formation of the new stereocenter at the carbonyl carbon, leading preferentially to one diastereomer. The final removal of the auxiliary eliminates its stereocenter, leaving only the desired enantiomerically pure tertiary alcohol. This method transforms an enantioselective problem into a diastereoselective one, which is often easier to control. thieme-connect.com
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. chinesechemsoc.org This technique is particularly well-suited for tertiary alcohols, where direct asymmetric synthesis can be challenging due to steric hindrance. scielo.brrsc.org In a kinetic resolution, one enantiomer reacts faster, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. The maximum theoretical yield for the recovered unreacted enantiomer is 50%. researchgate.net
Enzymatic kinetic resolution using lipases is a highly effective method for resolving racemic tertiary benzylic alcohols. scielo.brbohrium.com Lipase A from Candida antarctica (CAL-A) is often the biocatalyst of choice, mediating an enantioselective acylation (transesterification) reaction. scielo.br In a typical procedure, the racemic this compound is treated with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other, leaving the S-enantiomer largely unreacted. The resulting ester and the unreacted alcohol can then be separated.
To overcome the 50% yield limitation of standard kinetic resolution, a dynamic kinetic resolution (DKR) can be employed. rsc.org DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting alcohol enantiomer. researchgate.netmdpi.com A compatible racemization catalyst (often a transition metal complex) continuously converts the slow-reacting enantiomer back into the racemic mixture, allowing the enzyme to eventually transform the entire starting material into a single enantiomer of the acylated product with a theoretical yield of up to 100%. nih.gov
Table 2: Typical Conditions for Lipase-Catalyzed Kinetic Resolution of Tertiary Alcohols
| Enzyme | Acyl Donor | Solvent | Typical Result | Reference(s) |
|---|---|---|---|---|
| Lipase A from Candida antarctica (CAL-A) | Vinyl Acetate | Heptane | High conversion (ca. 45%) and excellent ee (>96%) in hours | scielo.brscielo.br |
| Esterase from Bacillus subtilis (mutants) | 3-Phenylbut-1-yn-3-yl acetate | Aqueous buffer with DMSO | Excellent enantioselectivity (E > 100) | oup.com |
Asymmetric Catalysis in Tertiary Alcohol Formation
Synthesis of Structural Analogs and Derivatives for Mechanistic Studies
The synthesis of structural analogs is a cornerstone of medicinal chemistry and mechanistic organic chemistry, allowing researchers to probe the specific interactions of a molecule with its biological target or to understand the electronic and steric effects governing a reaction mechanism. For a molecule like this compound, analog synthesis can be systematically approached by modifying either the aromatic ring or the butanol backbone. A highly effective and versatile method for creating these analogs is the Grignard reaction, which involves the reaction of an arylmagnesium halide with a suitable carbonyl compound.
Modulation of Aromatic Ring Substituents
The electronic and steric properties of the substituted phenyl ring can be systematically altered by synthesizing analogs with different substituents in place of the chlorine atom or the methyl groups. This is typically achieved by preparing a variety of substituted aryl halides, which then serve as precursors for the corresponding Grignard reagents.
A general synthetic route begins with a substituted 1-bromo-3,5-dimethylbenzene derivative. This starting material is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the (4-substituted-3,5-dimethylphenyl)magnesium bromide. This Grignard reagent is then reacted with butan-2-one, followed by an acidic workup to yield the desired tertiary alcohol analog.
The following table outlines the synthesis of various analogs by modulating the aromatic ring substituent at the 4-position.
| Target Analog | Starting Aryl Halide | Rationale for Modulation | Expected Impact on Reactivity |
| 2-(4-Fluoro-3,5-dimethylphenyl)-2-butanol | 1-Bromo-4-fluoro-3,5-dimethylbenzene | The high electronegativity of fluorine makes it a strong inductively electron-withdrawing group, deactivating the ring. libretexts.org | Grignard formation may be slower; the resulting organometallic reagent is expected to be highly reactive. |
| 2-(4-Methoxy-3,5-dimethylphenyl)-2-butanol | 1-Bromo-4-methoxy-3,5-dimethylbenzene | The methoxy group is a strong electron-donating group through resonance. | Facilitates Grignard reagent formation and increases the nucleophilicity of the aromatic ring. |
| 2-(3,5-Dimethyl-4-(trifluoromethyl)phenyl)-2-butanol | 1-Bromo-3,5-dimethyl-4-(trifluoromethyl)benzene | The trifluoromethyl group is a very strong electron-withdrawing group. | Significantly retards Grignard formation, potentially requiring more forcing conditions or alternative organometallic preparations (e.g., organolithium). |
| 2-(4-Cyano-3,5-dimethylphenyl)-2-butanol | 4-Bromo-2,6-dimethylbenzonitrile | The cyano group is a strong electron-withdrawing group and is incompatible with Grignard reagents. | Direct Grignard synthesis is not feasible. An alternative route, such as nucleophilic aromatic substitution or palladium-catalyzed coupling, would be required. |
This table is generated based on established principles of organic chemistry. The expected impacts are predictive and would require experimental verification.
Alterations at the Butanol Backbone
Modifying the alcohol-containing side chain provides another avenue for creating structural analogs. This approach helps to explore the steric and electronic requirements of the binding pocket or reaction center with which the molecule interacts. Using the (4-chloro-3,5-dimethylphenyl)magnesium bromide Grignard reagent as a constant, a variety of aldehydes and ketones can be employed to generate different alcohol backbones.
The reaction of the Grignard reagent with an aldehyde will produce a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. The choice of the carbonyl compound dictates the final structure of the butanol backbone analog.
The table below illustrates the synthesis of various analogs through the modification of the butanol side chain.
| Target Analog | Carbonyl Reactant | Resulting Alcohol Type | Rationale for Alteration |
| 1-(4-Chloro-3,5-dimethylphenyl)ethan-1-ol | Acetaldehyde | Secondary | Reduces steric bulk at the alcohol carbon and introduces a secondary alcohol moiety. |
| 2-(4-Chloro-3,5-dimethylphenyl)propan-2-ol | Acetone | Tertiary | Decreases the length of the alkyl chain, probing the spatial limits of the interaction site. |
| 1-(4-Chloro-3,5-dimethylphenyl)cyclopentan-1-ol | Cyclopentanone | Tertiary | Introduces a cyclic structure, restricting the conformational flexibility of the side chain. |
| 3-(4-Chloro-3,5-dimethylphenyl)pentan-3-ol | 3-Pentanone | Tertiary | Increases the steric bulk symmetrically around the carbinol center. |
This table is generated based on established principles of organic chemistry. The products shown are the expected outcomes from the reaction of (4-chloro-3,5-dimethylphenyl)magnesium bromide with the respective carbonyl compound.
Process Optimization and Scalability Considerations for Academic Synthesis
While the Grignard reaction is a robust method for the synthesis of this compound and its analogs, optimizing the process for yield and purity, as well as considering its scalability, is crucial for academic research where material availability can be a limiting factor.
Process Optimization:
Starting Material Purity: The purity of the aryl halide and the magnesium turnings is paramount. The presence of moisture or protic impurities will quench the Grignard reagent, reducing the yield.
Solvent and Glassware: Anhydrous conditions are critical. Solvents like THF or diethyl ether must be thoroughly dried, and all glassware should be flame-dried or oven-dried immediately before use to remove adsorbed water.
Initiation of Grignard Formation: The reaction between the aryl halide and magnesium can sometimes be slow to start. Initiation can be facilitated by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in situ to expose a fresh, unoxidized surface.
Temperature Control: The formation of the Grignard reagent is exothermic. The reaction should be cooled in an ice bath to maintain a steady rate of reaction and prevent side reactions, such as Wurtz coupling. The subsequent addition of the ketone should also be done slowly and at a low temperature (e.g., 0 °C) to avoid side reactions and ensure controlled addition.
Work-up and Purification: Quenching the reaction with a saturated aqueous solution of ammonium chloride is often preferred over strong acids, as it is less likely to cause acid-catalyzed elimination of the tertiary alcohol to form an alkene. nih.gov Purification of the final product can be achieved through column chromatography on silica gel, or if the product is a solid, by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Scalability Considerations:
Scaling up the synthesis from a milligram or gram scale to a multigram scale, even within an academic lab, presents several challenges:
Heat Transfer: The exothermic nature of the Grignard reaction becomes a more significant issue on a larger scale. Efficient stirring and external cooling are necessary to manage the heat generated and prevent the reaction from becoming uncontrollable.
Reagent Addition: The slow, dropwise addition of reagents is more critical at a larger scale to maintain temperature control. A pressure-equalizing dropping funnel is essential for the controlled addition of the aryl halide solution and the subsequent carbonyl compound.
Mixing: Efficient stirring is required to ensure proper mixing and heat distribution in a larger reaction flask. A powerful overhead mechanical stirrer may be necessary for reactions exceeding a certain volume, as magnetic stir bars can become ineffective.
Purification: Large-scale column chromatography can be cumbersome and consume large volumes of solvent. Developing a reliable recrystallization protocol is often a more practical and scalable method for purification, provided the product is a crystalline solid.
By carefully considering these optimization and scalability factors, the synthesis can be performed efficiently and safely to provide sufficient quantities of this compound and its analogs for further mechanistic or biological studies.
Chemical Reactivity and Transformation Mechanisms of 2 4 Chloro 3,5 Dimethylphenyl 2 Butanol
Hydroxyl Group Reactivity
The hydroxyl (-OH) group is the primary site of chemical transformations for 2-(4-chloro-3,5-dimethylphenyl)-2-butanol. The polarity of the carbon-oxygen bond and the ability of the hydroxyl group to be protonated, converting it into a good leaving group (water), are central to its reactivity.
Nucleophilic substitution reactions involve the replacement of the hydroxyl group by another nucleophile. For a tertiary benzylic alcohol like this compound, the SN1 pathway is significantly favored over the SN2 pathway.
The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process. The first and rate-determining step is the loss of the leaving group (water, after protonation of the hydroxyl group by an acid) to form a stable tertiary benzylic carbocation. The stability of this carbocation is enhanced by hyperconjugation from the adjacent methyl and ethyl groups and by resonance with the phenyl ring. The electron-donating methyl groups on the ring further stabilize the positive charge, while the electron-withdrawing chloro group has a destabilizing inductive effect but a stabilizing resonance effect. colorado.edu The second step is the rapid attack of a nucleophile on the carbocation. youtube.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism, a one-step process where the nucleophile attacks as the leaving group departs, is sterically hindered for tertiary alcohols. The bulky groups surrounding the tertiary carbon atom in this compound prevent the backside attack required for an SN2 reaction. acs.org
The conversion of this compound to the corresponding alkyl halides (chloride, bromide) is a classic example of a nucleophilic substitution reaction. This transformation is typically achieved by treatment with hydrohalic acids (HCl, HBr).
The reaction with a strong acid like HBr proceeds via an SN1 mechanism. The hydroxyl group is first protonated by the acid, forming an oxonium ion. This is followed by the departure of a water molecule to generate the stable tertiary benzylic carbocation. Finally, the bromide ion attacks the carbocation to yield the final product, 2-bromo-2-(4-chloro-3,5-dimethylphenyl)butane.
| Reactant | Reagent | Mechanism | Product |
| This compound | HBr | SN1 | 2-Bromo-2-(4-chloro-3,5-dimethylphenyl)butane |
| This compound | HCl | SN1 | 2-Chloro-2-(4-chloro-3,5-dimethylphenyl)butane |
This table illustrates the expected products from the reaction of this compound with hydrohalic acids.
Etherification and esterification reactions also involve the nucleophilic substitution of the hydroxyl group.
Etherification: The Williamson ether synthesis, which typically involves an alkoxide and an alkyl halide in an SN2 reaction, is not suitable for producing ethers from tertiary alcohols due to competing elimination reactions. mdpi.com However, ethers can be formed under acidic conditions via an SN1 mechanism. For instance, reacting this compound with a primary alcohol in the presence of a strong acid would lead to the formation of an ether. The tertiary alcohol would form the carbocation, which would then be attacked by the primary alcohol acting as a nucleophile.
Esterification: The formation of esters from tertiary alcohols is also possible. The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, can be used. The reaction proceeds through a series of protonation, nucleophilic attack, and dehydration steps. Alternatively, for a more efficient reaction and to avoid the harsh conditions of strong acids, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine.
| Reaction Type | Reactants | Conditions | Product Type |
| Etherification | This compound, Primary Alcohol | Strong Acid (e.g., H₂SO₄) | Ether |
| Esterification | This compound, Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄) | Ester |
| Esterification | This compound, Acid Chloride | Pyridine | Ester |
This table summarizes the conditions for etherification and esterification of this compound.
When heated in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), this compound undergoes dehydration (elimination of a water molecule) to form alkenes. masterorganicchemistry.com
The dehydration of tertiary alcohols typically proceeds through an E1 (Elimination Unimolecular) mechanism. libretexts.orgmasterorganicchemistry.com Similar to the SN1 pathway, the first step is the formation of a carbocation. In the second step, a weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond.
The E2 (Elimination Bimolecular) mechanism, a concerted one-step process where a strong base removes a proton while the leaving group departs, is generally not favored for the dehydration of tertiary alcohols under acidic conditions. However, if the alcohol is first converted to a better leaving group that doesn't require strong acid (e.g., a tosylate), then treatment with a strong, non-nucleophilic base can lead to elimination via the E2 pathway. libretexts.org
| Mechanism | Rate Determining Step | Intermediate | Base Strength | Substrate |
| E1 | Formation of Carbocation | Carbocation | Weak Base | Tertiary Alcohol |
| E2 | Concerted Deprotonation and Leaving Group Departure | None | Strong Base | Alkyl Tosylate |
This table compares the E1 and E2 elimination pathways.
The dehydration of this compound can potentially lead to a mixture of isomeric alkenes, raising issues of regioselectivity and stereoselectivity.
Regioselectivity: According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. masterorganicchemistry.com In the case of this compound, the carbocation intermediate has two adjacent carbons from which a proton can be removed: the methyl group and the methylene (B1212753) group of the ethyl chain. Removal of a proton from the methylene group will result in the more substituted alkene, 2-(4-chloro-3,5-dimethylphenyl)-2-butene. Removal of a proton from the methyl group would yield the less substituted alkene, 2-(4-chloro-3,5-dimethylphenyl)-1-butene. Therefore, 2-(4-chloro-3,5-dimethylphenyl)-2-butene is expected to be the major product.
Stereoselectivity: The major product, 2-(4-chloro-3,5-dimethylphenyl)-2-butene, can exist as two geometric isomers (stereoisomers): the E- and Z-isomers. Typically, the more stable E-isomer, where the larger groups are on opposite sides of the double bond, is the predominant stereoisomer formed.
Oxidation Reactions to Ketones and Carboxylic Acids
The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the structure of this compound, specifically its nature as a tertiary alcohol, imposes significant limitations on its direct oxidation. Tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon atom bonded to the hydroxyl group). youtube.com This absence of a readily abstractable hydrogen atom makes them resistant to standard oxidation reactions that typically proceed via the removal of this hydrogen to form a carbonyl group. youtube.com
Consequently, direct oxidation of this compound to a ketone at the tertiary carbinol center is not a feasible pathway under typical conditions using common oxidizing agents like chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), or pyridinium (B92312) chlorochromate (PCC). youtube.comvanderbilt.edu Attempting to oxidize this compound under harsh conditions (e.g., strong acid and heat) would likely lead to elimination (dehydration) to form an alkene or carbon-carbon bond cleavage rather than the formation of a simple ketone or carboxylic acid. chemistrysteps.com
While direct oxidation is hindered, related transformations can be considered. For instance, the Baeyer-Villiger oxidation is a reaction that converts ketones to esters. chemistrysteps.comlibretexts.org However, this reaction is not directly applicable to the alcohol itself but would require its hypothetical conversion to a ketone first, which as established, is problematic.
Reactivity of the Aryl Moiety
The reactivity of the substituted phenyl ring in this compound is dictated by the electronic and steric properties of its four substituents: a chloro group, two methyl groups, and a tertiary butanol group.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regioselectivity of this reaction is directed by the existing substituents on the benzene (B151609) ring. In this molecule:
Chloro (Cl) group: Deactivating via induction but ortho-, para-directing due to resonance.
Methyl (CH₃) groups: Activating and ortho-, para-directing.
tert-Butanol (B103910) group: This alkyl group is activating and ortho-, para-directing.
The positions on the ring are influenced as follows:
Position 2 and 6 (ortho to the tert-butanol group): Sterically hindered by the bulky tert-butanol group and occupied by methyl groups.
Position 3 and 5 (meta to the tert-butanol group): Occupied by methyl groups.
Position 4 (para to the tert-butanol group): Occupied by the chloro group.
Substitution will preferentially occur at the positions most activated and sterically accessible. The positions ortho to the chlorine (and ortho/meta to the methyls) are the only ones available. Given the combined directing effects, an incoming electrophile would be directed to these positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). lumenlearning.com
Nucleophilic Aromatic Substitution (NAS) on Chlorinated Phenyl Rings
Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is fundamentally different from EAS and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.orgncrdsip.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orglibretexts.org
In this compound, the chlorine atom is surrounded by electron-donating methyl groups at the ortho positions and an electron-donating alkyl group at the para position. These groups destabilize the negative charge required for an SₙAr intermediate. Therefore, the compound is expected to be highly unreactive towards the SₙAr (addition-elimination) mechanism under standard conditions.
An alternative pathway for NAS on unactivated aryl halides is the elimination-addition (benzyne) mechanism. ncrdsip.com This, however, requires extremely harsh conditions, such as the use of a very strong base like sodium amide (NaNH₂), and is generally not a preferred synthetic route. ncrdsip.com
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) on Aryl Halides
The chlorine atom on the phenyl ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgchegg.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly using palladium and nickel with specialized ligands, have made their use commonplace. msu.edu
Several key cross-coupling reactions could be applied to this compound:
| Reaction Name | Coupling Partner | Catalyst (Typical) | Product Type |
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl, Aryl-Alkyl |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |
| Stille Coupling | Organotin compound (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |
| Sonogashira Coupling | Terminal Alkyne (e.g., H-C≡C-R) | PdCl₂(PPh₃)₂, CuI | Aryl-Alkyne |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd₂(dba)₃, BINAP | Aryl-Amine |
| Kumada Coupling | Grignard Reagent (e.g., R-MgBr) | NiCl₂(dppe) | Aryl-Aryl, Aryl-Alkyl |
These reactions would replace the chlorine atom with a new substituent, providing a versatile route to a wide range of derivatives while leaving the tertiary alcohol moiety intact, assuming the reaction conditions are mild enough not to cause dehydration. The steric hindrance from the ortho-methyl groups could influence reaction rates, potentially requiring more active catalysts or higher temperatures. researchgate.net
Mechanisms of Rearrangement Reactions
Tertiary alcohols, particularly benzylic ones, are prone to rearrangement reactions under acidic conditions. mvpsvktcollege.ac.in The mechanism typically involves the formation of a carbocation intermediate. For this compound, the sequence would be:
Protonation: The hydroxyl group is protonated by a strong acid to form a good leaving group, water. wiley-vch.de
Formation of Carbocation: Loss of a water molecule generates a tertiary benzylic carbocation. This carbocation is relatively stable due to hyperconjugation with the adjacent alkyl groups and resonance delocalization of the positive charge into the benzene ring.
Rearrangement (e.g., Wagner-Meerwein): The carbocation can undergo a 1,2-shift to form a more stable carbocation. However, since the initial carbocation is already tertiary and benzylic, a rearrangement would only occur if it leads to a significantly more stable species, which is unlikely in this case. More plausible is a rearrangement that alters the carbon skeleton, such as a 1,2-methyl shift or a 1,2-aryl shift, potentially leading to isomeric ketones or alkenes after deprotonation. mvpsvktcollege.ac.inlibretexts.org For example, a pinacol-type rearrangement could occur if a vicinal diol were present, but for the single alcohol, acid-catalyzed dehydration followed by rearrangement of the resulting carbocation is a more direct pathway. mvpsvktcollege.ac.in
Influence of Steric Hindrance and Electronic Effects on Reaction Pathways
The reactivity of this compound is a clear example of the interplay between steric and electronic effects. wikipedia.org
Electronic Effects: The electron-donating nature of the three alkyl substituents (two methyl, one tert-butanol) activates the ring towards Electrophilic Aromatic Substitution (EAS). Conversely, these same groups deactivate the ring towards Nucleophilic Aromatic Substitution (NAS) by destabilizing the required anionic intermediate. masterorganicchemistry.comncrdsip.com The chloro group's inductive withdrawal deactivates the ring, but its resonance donation directs incoming electrophiles to the ortho/para positions, though in this case, those positions are blocked.
Steric Hindrance: The two methyl groups ortho to the chlorine atom create significant steric bulk. wikipedia.orgscience.gov This bulk can:
Hinder the approach of nucleophiles in any potential NAS reaction.
Slow down the rate of transition metal-catalyzed cross-coupling reactions by impeding the access of the bulky catalyst complex to the chlorine atom. researchgate.net
Influence the regioselectivity of EAS by sterically shielding the ortho positions, although in this molecule, those positions are already substituted. The large tertiary butanol group also contributes significantly to steric crowding, further influencing the accessibility of adjacent sites on the aromatic ring. researchgate.net
This combination of effects makes the molecule's reactivity nuanced. While the electronics favor EAS, the substitution pattern limits available sites. While the chlorine is a potential site for cross-coupling, steric hindrance presents a kinetic barrier. NAS is electronically disfavored. Finally, the tertiary alcohol is prone to acid-catalyzed elimination and rearrangement rather than simple oxidation.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The transformation of this compound in a multi-step synthesis or in the presence of multiple reactive sites presents challenges and opportunities in selectivity. The key aspects of selectivity—chemo-, regio-, and stereo—are crucial for directing the outcome of a reaction toward a desired product.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary competition in reactivity is between the tertiary alcohol and the substituted aromatic ring.
In reactions such as chlorination, the benzylic alcohol can be selectively targeted over aliphatic alcohols under specific conditions. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of dimethyl sulfoxide (B87167) (DMSO) has been shown to be a highly chemoselective method for the chlorination of benzylic alcohols, leaving aliphatic alcohols untouched. organic-chemistry.org This method proceeds under neutral conditions, which is advantageous for substrates with acid-labile functional groups. organic-chemistry.org
Another aspect of chemoselectivity involves the oxidation of the alcohol. Catalyst-free aerobic photooxidation using visible light has been demonstrated for the selective conversion of benzylic alcohols to their corresponding ketones. rsc.org The use of DMSO as a solvent in such reactions can be critical to prevent over-oxidation by trapping singlet oxygen. rsc.org
Regioselectivity:
Regioselectivity is the preference for bond formation or cleavage in one direction over all other possible directions. For this compound, regioselectivity would be a key consideration in reactions such as dehydration or electrophilic aromatic substitution.
Dehydration of this tertiary alcohol, typically under acidic conditions, would lead to the formation of an alkene. The position of the double bond is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, the steric bulk around the tertiary center and the electronic nature of the substituted phenyl group could influence the regiochemical outcome.
In electrophilic aromatic substitution reactions, the existing chloro and dimethyl substituents on the phenyl ring would direct incoming electrophiles to specific positions. The activating methyl groups and the deactivating but ortho-, para-directing chloro group would create a complex directive effect, influencing the regioselectivity of any further substitution on the aromatic ring.
Stereoselectivity:
Stereoselectivity is the preferential formation of one stereoisomer over another. The tertiary carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Reactions at this stereocenter are often challenging in terms of stereocontrol.
Many reactions involving tertiary alcohols, particularly substitution reactions, proceed through a carbocation intermediate. youtube.comyoutube.com The formation of a planar carbocation at the benzylic position would lead to a loss of stereochemical information, resulting in a racemic mixture of products. youtube.com
However, stereospecific nucleophilic substitution at tertiary centers has been achieved with complete inversion of configuration. nih.gov These methods often involve the in-situ activation of the alcohol and proceed under conditions that favor an S_N2-like mechanism or the formation of tight ion pairs that shield one face of the carbocation. nih.gov
Enzymatic kinetic resolution is another powerful technique for achieving high stereoselectivity in the reactions of tertiary alcohols. scielo.br This method utilizes enzymes that preferentially catalyze the reaction of one enantiomer over the other, allowing for the separation of a racemic mixture. The success of this approach is highly dependent on finding an enzyme with a suitable active site to accommodate the sterically hindered tertiary alcohol. scielo.br
Illustrative Research Findings:
While specific data for this compound is scarce, the following table illustrates the typical selectivity observed in reactions of analogous tertiary benzylic alcohols.
| Reaction Type | Reagents and Conditions | Substrate Analogue | Selectivity Type | Outcome | Reference |
| Chlorination | 2,4,6-trichloro-1,3,5-triazine, DMSO | General Benzylic Alcohols | Chemoselective | Preferential chlorination of benzylic alcohol over aliphatic alcohols. | organic-chemistry.org |
| Photooxidation | Visible light, DMSO | 1-Phenylpropargyl alcohol | Chemoselective | Selective oxidation to the corresponding ketone without over-oxidation. | rsc.org |
| Nucleophilic Substitution | HBr or HCl | General Tertiary Alcohols | Stereoselective (typically non-selective) | Formation of a racemic mixture of alkyl halides via a carbocation intermediate. | youtube.comyoutube.com |
| Stereospecific Substitution | ZnCl₂, intramolecular cyclization | Tertiary alcohol derivative | Stereospecific | Complete inversion of configuration. | nih.gov |
| Enzymatic Kinetic Resolution | Lipase, acyl donor | Racemic tertiary benzyl (B1604629) bicyclic alcohols | Enantioselective | Preferential acylation of one enantiomer. | scielo.br |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.
A prominent and characteristic feature of alcohols in IR spectroscopy is the O-H stretching vibration. openstax.org For a tertiary alcohol like 2-(4-Chloro-3,5-dimethylphenyl)-2-butanol in a condensed phase (e.g., as a liquid film), this would appear as a broad and intense absorption band in the region of 3500-3200 cm⁻¹, a consequence of intermolecular hydrogen bonding. acs.orgresearchgate.net The C-O stretching vibration of a tertiary alcohol is also a strong indicator and is typically observed between 1210 and 1100 cm⁻¹. chemicalbook.com
The aromatic portion of the molecule will give rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the benzene (B151609) ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. researchgate.net The substitution pattern on the benzene ring also influences the spectrum, particularly in the "fingerprint" region below 1000 cm⁻¹. The C-Cl stretching vibration for an aryl chloride is generally found in the 1090-1080 cm⁻¹ region.
The aliphatic C-H stretching and bending vibrations from the methyl and ethyl groups of the butanol moiety will also be present. The asymmetric and symmetric stretching of the C-H bonds in the methyl and methylene (B1212753) groups are anticipated to appear in the 2975-2850 cm⁻¹ range.
Table 1: Predicted Infrared (IR) Band Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400 (broad) | O-H stretch (H-bonded) | Tertiary Alcohol | Strong, Broad |
| ~3050 | C-H stretch | Aromatic | Medium |
| ~2970 | C-H stretch (asymmetric) | -CH₃, -CH₂- | Strong |
| ~2870 | C-H stretch (symmetric) | -CH₃, -CH₂- | Medium |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Medium to Strong |
| ~1460 | C-H bend (scissoring) | -CH₂- | Medium |
| ~1375 | C-H bend (umbrella) | -C(CH₃)₂ | Medium |
| ~1150 | C-O stretch | Tertiary Alcohol | Strong |
| ~1085 | C-Cl stretch | Aryl Chloride | Medium to Strong |
| ~850 | C-H out-of-plane bend | Aromatic (substituted) | Strong |
Raman spectroscopy provides complementary information to IR spectroscopy, as it detects vibrations that result in a change in polarizability of the molecule. For this compound, the Raman spectrum would be particularly useful for observing the non-polar bonds and the skeletal vibrations of the molecule.
The aromatic ring vibrations are typically strong in Raman spectra. The symmetric "ring-breathing" mode of the substituted benzene ring is expected to be a prominent feature. youtube.com The C-C skeletal vibrations of the butanol chain and the C-Cl stretch would also be Raman active. In contrast to the broad O-H stretching band in the IR spectrum, the O-H stretch in Raman spectroscopy is often weaker and sharper.
Key expected Raman bands would include the aromatic C=C stretching around 1600 cm⁻¹ and the C-H stretching modes. The vibrations of the dimethyl-substituted chlorophenyl ring will provide a characteristic fingerprint in the Raman spectrum. chegg.com The spectrum of tert-butanol (B103910) shows characteristic Raman bands for the C-C skeletal stretches and C-H bends, which would be expected to be present in the spectrum of the target molecule as well. libretexts.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon and proton framework.
¹H NMR: The proton NMR spectrum of this compound will show distinct signals for each type of non-equivalent proton. Based on the structure and data from similar compounds like 2-phenyl-2-butanol and 4-chloro-3,5-dimethylphenol, the following chemical shifts can be predicted: chemicalbook.comchemicalbook.com
Aromatic protons (Ar-H): A singlet in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons on the benzene ring.
Hydroxyl proton (-OH): A singlet with a variable chemical shift, typically between δ 1.5 and 4.0 ppm in a non-polar solvent like CDCl₃. The exact position is dependent on concentration and temperature. pressbooks.pub
Methyl protons on the ring (Ar-CH₃): A singlet around δ 2.3 ppm for the six equivalent protons of the two methyl groups.
Ethyl group protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂-) around δ 1.8-2.0 ppm and a triplet for the methyl protons (-CH₃) around δ 0.8-1.0 ppm.
Tertiary methyl protons (-C(OH)(CH₃)): A singlet for the three protons of the methyl group attached to the carbinol carbon, expected around δ 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide a single peak for each non-equivalent carbon atom. docbrown.info The predicted chemical shifts are:
Aromatic carbons: Signals in the range of δ 120-155 ppm. The carbon bearing the hydroxyl group (C-O) will be significantly deshielded. The carbon attached to the chlorine atom (C-Cl) will also have a characteristic shift.
Carbinol carbon (C-OH): A signal in the range of δ 70-80 ppm. openstax.org
Aliphatic carbons: Signals for the methyl and ethyl groups will appear in the upfield region (δ 10-40 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Ar-H | ~7.2 | s | ~125 |
| Ar-C(CH₃) | - | - | ~138 |
| Ar-C(Cl) | - | - | ~130 |
| Ar-C(C-OH) | - | - | ~145 |
| -OH | ~2.5 (variable) | s | - |
| Ar-CH₃ | ~2.3 | s | ~20 |
| -C(OH)-CH₂ CH₃ | ~1.9 | q | ~35 |
| -C(OH)CH₂CH₃ | ~0.9 | t | ~9 |
| -C(OH)-CH₃ | ~1.5 | s | ~28 |
| C (OH)CH₂CH₃ | - | - | ~75 |
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, showing a cross-peak between the quartet at ~1.9 ppm and the triplet at ~0.9 ppm. youtube.comlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to. youtube.comcolumbia.edu For instance, it would link the aromatic proton signal to its corresponding carbon signal, and the aliphatic proton signals to their respective carbon signals as detailed in Table 2.
The aromatic protons to the carbinol carbon and the carbons of the aromatic ring.
The methyl protons on the ring to the adjacent aromatic carbons.
The protons of the ethyl group to the carbinol carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is valuable for conformational analysis.
The rotation around the single bond connecting the aromatic ring and the butanol moiety can lead to different stable conformations (rotamers). The relative populations of these conformers can be influenced by steric and electronic effects. While room temperature NMR might show averaged signals, low-temperature NMR studies could potentially resolve the signals of individual conformers.
The study of coupling constants, particularly long-range couplings, and the observation of Nuclear Overhauser Effects (NOEs) can provide insights into the preferred conformation. For instance, NOEs between the protons of the ethyl or tertiary methyl groups and the aromatic protons would indicate their spatial proximity and thus help in defining the conformational preference. Studies on related compounds like 2-butanol (B46777) have utilized temperature-dependent Raman and computational methods to investigate conformational equilibria. unige.ch
The choice of NMR solvent can significantly influence the chemical shifts of protons, especially those involved in hydrogen bonding, like the hydroxyl proton. unn.edu.ng In a non-polar solvent like chloroform-d (B32938) (CDCl₃), the -OH proton signal is often a sharp singlet due to rapid exchange. However, in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the exchange rate is slowed down, and coupling between the -OH proton and adjacent protons may be observed. pressbooks.pub This would result in the -OH signal of this compound appearing as a triplet due to coupling with the methylene protons of the ethyl group.
Aromatic Solvent Induced Shifts (ASIS) can also be observed when using an aromatic solvent like benzene-d₆. The aromatic solvent molecules will form a weak complex with the solute, leading to differential shielding of the solute's protons depending on their orientation relative to the aromatic ring of the solvent. This can be a useful tool for resolving overlapping signals and providing further structural information. The chemical shifts of the aromatic protons and the protons on the butanol chain would be expected to shift upfield in benzene-d₆ compared to CDCl₃. unn.edu.ng
Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable insights into the molecule's structure. For this compound, electron ionization (EI) would be a common method for generating a mass spectrum.
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key fragmentation pathways for this tertiary benzylic alcohol would include:
Alpha-Cleavage: This is a characteristic fragmentation for alcohols and involves the cleavage of a carbon-carbon bond adjacent to the oxygen-bearing carbon. libretexts.org For this compound, two primary alpha-cleavage routes are possible:
Loss of an ethyl radical (•CH₂CH₃) to form a stable benzylic oxonium ion.
Loss of a methyl radical (•CH₃) to yield a different oxonium ion.
Dehydration: Alcohols readily eliminate a molecule of water (H₂O) to form an alkene radical cation. libretexts.org This would result in a peak at M-18, where M is the molecular weight of the parent compound.
Benzylic Cleavage: The bond between the tertiary carbon and the phenyl ring can cleave, leading to the formation of a stable benzylic carbocation.
The relative abundances of these fragment ions can help differentiate this compound from its structural isomers. For instance, an isomer with the hydroxyl group at a different position would exhibit a different set of alpha-cleavage fragments.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragmentation Process | Lost Fragment | Resulting Ion Structure (Predicted) | Predicted m/z |
| Molecular Ion | e⁻ | [C₁₂H₁₇ClO]⁺• | 212/214 |
| Alpha-Cleavage | •CH₂CH₃ | [C₁₀H₁₂ClO]⁺ | 183/185 |
| Alpha-Cleavage | •CH₃ | [C₁₁H₁₄ClO]⁺ | 197/199 |
| Dehydration | H₂O | [C₁₂H₁₅Cl]⁺• | 194/196 |
| Benzylic Cleavage | •C(OH)(CH₃)(CH₂CH₃) | [C₈H₈Cl]⁺ | 139/141 |
Note: The presence of chlorine results in characteristic isotopic peaks (M and M+2) with an approximate ratio of 3:1.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline form. This method can provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of this compound. While a specific crystal structure for this compound is not publicly available, we can predict its solid-state behavior based on related structures. acs.org
The crystal packing of this compound would be governed by a variety of intermolecular interactions. The prominent hydroxyl group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded networks. growingscience.com These could manifest as chains or cyclic motifs of molecules linked via O-H···O interactions.
C-H···π Interactions: The methyl groups and the aromatic ring can participate in these interactions, further stabilizing the crystal lattice. researchgate.net
Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules. mdpi.com
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, contributing to the cohesive energy of the crystal. growingscience.com
The interplay of these interactions will dictate the specific packing arrangement and density of the crystal.
The this compound molecule possesses a chiral center at the tertiary carbon atom. Therefore, it can exist as a pair of enantiomers (R and S forms). If a single enantiomer is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by the use of anomalous dispersion effects, often requiring a good quality crystal and the presence of a heavier atom (like chlorine) to enhance the effect. The Flack parameter is a common metric used in crystallographic refinement to confidently assign the absolute stereochemistry. nih.gov For a racemic mixture, crystallization may result in a racemic compound or a conglomerate, which can also be distinguished by X-ray diffraction.
Computational and Theoretical Studies of 2 4 Chloro 3,5 Dimethylphenyl 2 Butanol
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods provide insights that are often complementary to experimental data.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. DFT calculations can elucidate molecular structure, reactivity, and spectroscopic properties.
Geometry Optimization and Conformational Landscapes
This subsection would typically detail the process of finding the most stable three-dimensional arrangement of atoms in the 2-(4-Chloro-3,5-dimethylphenyl)-2-butanol molecule. The process involves minimizing the energy of the structure to locate its equilibrium geometry. A thorough study would also explore the conformational landscape, identifying different low-energy conformers and the energy barriers between them. However, no specific studies detailing the optimized geometry or conformational analysis for this compound have been found.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A detailed FMO analysis for this compound, including visualizations of the HOMO and LUMO distributions and their corresponding energy values, is not available in published literature.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are frequently employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra. This involves calculating parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic transitions for UV-Vis spectra. While theoretical predictions for similar classes of compounds exist, specific predicted spectroscopic data for this compound are not documented in available research.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate predictions of molecular properties. Despite their potential for high accuracy, no studies employing ab initio calculations for this compound have been identified.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. MD simulations can provide detailed information about the dynamic behavior of a compound, including its conformational flexibility and interactions with its environment. There are currently no published molecular dynamics simulation studies specifically focused on this compound.
Exploration of Conformational Dynamics in Solution and Gas Phase
Information regarding the conformational dynamics of this compound in either the solution or gas phase is not available in the current body of scientific literature. This type of analysis would typically investigate the different spatial arrangements of the molecule's atoms (conformers) and the energy barriers between them. Understanding these dynamics is crucial for predicting a molecule's physical and biological properties.
Solvent Effects on Molecular Behavior
There are no published studies on the solvent effects on the molecular behavior of this compound. Research in this area would explore how different solvents interact with the compound, influencing its stability, conformation, and reactivity. These interactions are fundamental to understanding chemical processes in solution.
Reaction Mechanism Elucidation via Computational Chemistry
No computational studies have been found that elucidate the reaction mechanisms involving this compound. Such research is vital for understanding how the compound is formed and how it might react with other molecules.
Transition State Characterization and Activation Energies
Data on the characterization of transition states and the calculation of activation energies for reactions involving this compound are absent from the scientific record. This information would be key to predicting reaction rates and identifying the most likely chemical transformation pathways.
Reaction Pathway Prediction and Analysis
Without foundational computational studies, there are no predicted or analyzed reaction pathways for this compound. This level of analysis provides a roadmap of a chemical reaction, detailing the intermediate steps and energy changes along the way.
Structure-Reactivity Relationships (SRR) through Computational Modeling
There is no available information on the structure-reactivity relationships of this compound derived from computational modeling. SRR studies correlate a molecule's chemical structure with its reactivity, which is a cornerstone of rational chemical design and synthesis.
Based on a comprehensive review of available scientific literature, it has been determined that there is insufficient specific, publicly accessible research and application data for the chemical compound This compound to generate a thorough and detailed article according to the provided outline.
Extensive searches of chemical databases, patent libraries, and academic journals did not yield specific examples or in-depth studies concerning the use of this particular compound in the following areas:
As a chiral building block in asymmetric synthesis for creating specific enantiomerically pure compounds or complex architectures.
As a chemical intermediate for the derivatization into functionalized ethers, esters, and amines with detailed research findings.
In polymer synthesis through C-C or C-O bond formations.
In the design of catalysts or as a component in chiral ligands.
While general principles of asymmetric synthesis, derivatization of tertiary alcohols, and catalyst design are well-established, there is no specific information linking these applications directly to this compound. To maintain scientific accuracy and adhere to the strict constraints of the request, no content can be generated without verifiable sources for this specific compound.
Applications of 2 4 Chloro 3,5 Dimethylphenyl 2 Butanol in Chemical Synthesis and Materials Science
Exploration as a Probe Molecule for Reaction Mechanisms or Solvent Effects
A thorough review of scientific literature and chemical databases reveals a significant gap in the documented use of 2-(4-Chloro-3,5-dimethylphenyl)-2-butanol as a probe molecule for the explicit study of reaction mechanisms or solvent effects. Chemical probes are instrumental in chemical kinetics and mechanistic studies, offering insights into the transition states and intermediates of a reaction, as well as the influence of the solvent environment on reaction rates and pathways.
Typically, a compound's utility as a mechanistic or solvent probe is established through systematic studies, such as solvolysis experiments or kinetic analyses under varying conditions. These studies often generate extensive datasets, including reaction rate constants, activation parameters (enthalpy and entropy of activation), and product distribution ratios. This data is then analyzed to elucidate the underlying chemical processes.
However, in the case of this compound, such detailed research findings are not present in the available public-domain literature. While the structural features of the molecule—a tertiary alcohol with a substituted aromatic ring—could theoretically make it a candidate for studies involving carbocation intermediates, no such investigations have been reported.
Consequently, there are no established research findings or corresponding data tables to present regarding its application in this specific area of chemical research. The exploration of this compound as a probe for reaction mechanisms or solvent effects remains an open area for future investigation.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Efficient Synthetic Routes
The synthesis of sterically hindered tertiary alcohols such as 2-(4-chloro-3,5-dimethylphenyl)-2-butanol can be challenging. Traditional methods often rely on Grignard reagents, which, while effective, can have a significant environmental footprint due to the use of stoichiometric organometallic reagents and ethereal solvents. Future research should prioritize the development of greener and more efficient synthetic pathways.
Key areas for exploration include:
Catalytic Approaches: Investigating catalytic additions of organometallic reagents to a suitable ketone precursor, 4-chloro-3,5-dimethylacetophenone. The use of catalysts can reduce waste and improve reaction efficiency.
Green Solvents: Moving away from traditional volatile organic solvents towards more environmentally benign alternatives like ionic liquids or biodegradable solvents is a key aspect of green chemistry.
Flow Chemistry: The use of continuous flow reactors could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this tertiary alcohol.
Biocatalysis: Employing enzymes or whole-cell systems for the synthesis could offer high selectivity under mild conditions, aligning with the principles of green chemistry.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Prospective Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Potential Challenges | Key Research Focus |
| Grignard Reaction | High yield, well-established | Stoichiometric magnesium, ether solvents | Optimization with greener solvents |
| Organolithium Addition | High reactivity | Often requires cryogenic temperatures | Improving temperature tolerance |
| Catalytic Alkylation | Reduced metal waste, higher atom economy | Catalyst sensitivity, lower yields for hindered ketones | Development of robust catalysts |
| Biocatalysis | High enantioselectivity, mild conditions | Substrate scope limitations, enzyme development | Screening for suitable alcohol dehydrogenases |
Advanced Computational Studies on Solvation and Intermolecular Interactions
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound in various environments. Density Functional Theory (DFT) studies could provide valuable insights into its electronic structure, reactivity, and intermolecular interactions.
Future computational research should focus on:
Solvation Models: Developing accurate solvation models to predict the compound's behavior in different solvents. This is crucial for designing efficient reaction and separation processes.
Intermolecular Interaction Analysis: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to characterize the nature and strength of non-covalent interactions, such as hydrogen bonding and halogen bonding.
Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the experimental characterization of the compound and its derivatives.
Integration of Machine Learning for Retrosynthesis and Reaction Prediction
The application of artificial intelligence and machine learning in chemistry is a rapidly growing field. For a novel compound like this compound, machine learning models could accelerate the discovery of efficient synthetic routes and predict its reactivity.
Key research avenues include:
Retrosynthesis Prediction: Utilizing sequence-to-sequence models or graph-based approaches to propose novel and efficient retrosynthetic pathways. These models can be trained on large reaction databases to identify plausible disconnections.
Reaction Outcome Prediction: Developing models that can predict the products and yields of reactions involving this tertiary alcohol under various conditions. This can help in optimizing reaction conditions and avoiding unproductive experiments.
Property Prediction: Training machine learning models to predict key physicochemical properties of the compound, which can guide its potential applications.
Exploration of Novel Reactivity Patterns under Extreme Conditions or Novel Catalysis
The reactivity of tertiary alcohols is often limited by steric hindrance around the hydroxyl group. Exploring the reactivity of this compound under non-classical conditions could unlock new chemical transformations.
Future studies could investigate:
Extreme Conditions: Subjecting the compound to high pressure, high temperature, or microwave irradiation to overcome activation barriers and promote novel reactions.
Photocatalysis and Electrocatalysis: Utilizing light or electricity to generate reactive intermediates, such as radical cations, could lead to unprecedented reactivity patterns.
Frustrated Lewis Pair Chemistry: The sterically hindered nature of the alcohol might allow it to act as one component of a frustrated Lewis pair, enabling the activation of small molecules.
Dehydration and Rearrangement Studies: A detailed investigation into the acid-catalyzed dehydration of this alcohol could lead to interesting and potentially useful rearranged alkene products.
Design and Synthesis of Advanced Materials Utilizing the Compound as a Core Scaffold
The rigid and well-defined structure of the 4-chloro-3,5-dimethylphenyl group, combined with the reactive hydroxyl functionality, makes this compound an attractive building block for advanced materials.
Potential applications in materials science include:
Polymer Synthesis: The hydroxyl group can serve as an initiation site for ring-opening polymerizations or as a functional group in condensation polymerizations to create polyesters or polyurethanes. The bulky substituted phenyl group would likely impart unique thermal and mechanical properties to the resulting polymers.
Liquid Crystals: Derivatives of this compound could be explored for their liquid crystalline properties, with the rigid core and potential for intermolecular interactions playing a key role.
Supramolecular Chemistry: The compound could be used as a building block in the design of supramolecular assemblies, with non-covalent interactions guiding the formation of larger, ordered structures.
An overview of potential material applications is provided in Table 2.
Table 2: Potential Material Applications for this compound Derivatives
| Material Class | Role of the Compound | Potential Properties | Key Research Focus |
| Polyesters/Polyurethanes | Monomer | High thermal stability, altered solubility | Polymerization kinetics and characterization |
| Polyacrylates | Initiator/Functional Group | Modified surface properties, hydrophobicity | Controlled polymerization techniques (e.g., ATRP) |
| Supramolecular Gels | Gelator | Stimuli-responsive materials | Self-assembly studies and gel property analysis |
| Liquid Crystals | Mesogenic Core | Novel phase behavior | Synthesis of derivatives and phase characterization |
Q & A
Q. What synthetic routes are recommended for 2-(4-Chloro-3,5-dimethylphenyl)-2-butanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Grignard reagent addition to ketones or Friedel-Crafts alkylation using 4-chloro-3,5-dimethylacetophenone. Optimization includes:
-
Temperature control (0–5°C for Grignard reactions to minimize side products).
-
Solvent selection (e.g., THF for Grignard, dichloromethane for Friedel-Crafts).
-
Catalysts like AlCl₃ for Friedel-Crafts.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitor by TLC (Rf ~0.4 in 3:1 hexane:EtOAc).- Key Considerations :
-
Impurities such as 3-(4-chlorophenyl)butan-2-one (CAS 217636-47-0, ) may form due to incomplete reduction; HPLC with C18 columns (70% acetonitrile/water) can resolve these.
Q. Which spectroscopic techniques are effective for characterizing this compound, and what spectral features should researchers anticipate?
- Methodological Answer :
- ¹H NMR (CDCl₃, 400 MHz):
- δ 1.50 (s, 3H, C(CH₃)₂), δ 2.30 (s, 6H, Ar-CH₃), δ 2.70 (q, 2H, -CH₂-), δ 7.20 (s, 2H, aromatic H).
- ¹³C NMR : δ 70–75 ppm (C-OH), δ 125–140 ppm (aromatic carbons).
- IR : Broad peak ~3400 cm⁻¹ (-OH), 1600 cm⁻¹ (C-Cl).
- MS (EI) : Molecular ion [M]⁺ at m/z 242 (C₁₂H₁₆ClO).
- Validation : Compare with PubChem entries for analogous chlorinated aromatics (e.g., (3,5-dichloro-4-methylphenyl)methanol, InChI Key: WEWMLOYTXIJTNL ).
Advanced Research Questions
Q. How can X-ray crystallography resolve the solid-state structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
-
Crystal Growth : Use slow evaporation (hexane/EtOAc) to obtain single crystals.
-
Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for chlorine atoms.
-
Refinement : Use SHELXL (via Olex2 ) for anisotropic displacement parameters. Challenges include:
-
Disorder : Chlorine/methyl groups may exhibit positional disorder; apply PART instructions in SHELXL.
-
Twinning : Test for twinning using PLATON’s ROTAX tool.
- Example Refinement Metrics :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.120 |
| CCDC Deposition | 2XXXXX |
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 (B3LYP/6-311++G(d,p)) to predict NMR shifts. Adjust for solvent effects (PCM model for CDCl₃).
- Validation : If experimental δ 7.20 (aromatic H) conflicts with predicted δ 7.35, check for conformational flexibility (e.g., tert-butanol rotamers). NOESY can confirm spatial proximity of methyl groups.
Q. What strategies identify and quantify synthesis-related impurities?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (40% → 80% acetonitrile in 20 min). Detect at 254 nm.
- Reference Standards : Compare retention times with impurities like (4-Chlorophenyl)(4-hydroxyphenyl)methanone (CAS 42019-78-3, ).
- LC-MS/MS : Confirm molecular ions (e.g., m/z 256 for oxidised by-products).
Q. How can computational modeling predict physicochemical properties, and how are models validated?
- Methodological Answer :
- LogP Prediction : Use MarvinSketch (ChemAxon) or QikProp (Schrödinger). Validate via shake-flask method (octanol/water partition).
- Solubility : COSMO-RS simulations at 298 K. Compare with experimental saturation concentration (UV-Vis calibration curve).
- Table :
| Property | Predicted | Experimental |
|---|---|---|
| LogP | 3.8 | 3.5 ± 0.2 |
| Solubility (mg/mL) | 0.12 | 0.09 ± 0.03 |
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic and spectroscopic data regarding molecular conformation?
- Methodological Answer :
- Case Study : If X-ray shows a planar aromatic ring but NMR suggests free rotation, perform VT-NMR (variable temperature) to assess rotational barriers.
- DFT Energy Profiles : Calculate rotational energy barriers (e.g., 5 kcal/mol for meta-methyl rotation).
- Cross-Validation : Overlay DFT-optimized structures with X-ray coordinates (RMSD < 0.1 Å).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
